molecular formula C15H8Cl2N2S2 B2757707 4,4'-Methylenebis(2-chlorophenyl)diisothiocyanate CAS No. 206761-69-5

4,4'-Methylenebis(2-chlorophenyl)diisothiocyanate

Cat. No.: B2757707
CAS No.: 206761-69-5
M. Wt: 351.26
InChI Key: GDOSNEJTWBTBOC-UHFFFAOYSA-N
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Description

“4,4’-Methylenebis(2-chlorophenyl)diisothiocyanate” is a biochemical used for proteomics research . It has a molecular formula of C15H8Cl2N2S2 and a molecular weight of 351.27 .


Molecular Structure Analysis

The molecular structure of “4,4’-Methylenebis(2-chlorophenyl)diisothiocyanate” is represented by the formula C15H8Cl2N2S2 . The average mass is 351.273 Da and the monoisotopic mass is 349.950592 Da .


Physical and Chemical Properties Analysis

“4,4’-Methylenebis(2-chlorophenyl)diisothiocyanate” appears as tan-colored pellets or flakes with a faint, amine-like odor . It has a density of 1.44 g/cm3 . The solubility in water is reported as insoluble . The vapor pressure at 20°C is 0.00001 mmHg .

Scientific Research Applications

Conductive Polymers and Electropolymerization

Electropolymerization of methylthio-substituted oligothiophenes has been explored for the synthesis of conducting polymers. Disubstituted derivatives, particularly those with electron-donating methylthio substituents, have shown promise in yielding polymeric films through electropolymerization. This process involves a series of dimerization steps rather than chain propagation, leading to polymers with desirable conductive properties, characterized through voltammetric measurements, conductivity experiments, and spectroelectrochemistry (Smie et al., 1998).

Polymer Functionalization for Dye and Heavy Metal Removal

Graphene oxide has been functionalized with 4-aminothiophenol and 3-aminopropyltriethoxysilane to enhance the sorption efficiencies for methylene blue (MB) and copper (Cu(2+)). This modification introduces sulfydryl (SH) and amino (NH2) groups, significantly improving adsorption capacities and showcasing the potential for environmental cleanup applications (Chen et al., 2016).

Electroactive Polymer Applications

The solution-interface region of soluble poly(3-alkylthiophene) in its oxidized form has been studied to understand the entry of ions and solvent molecules during polymer dissolution. Molecular dynamics and quantum chemical DFT calculations reveal that solvent and BF4 ions can enter the polymer matrix, indicating potential applications in electroactive polymer devices (Morton-Blake & Yurtsever, 2006).

Electrochromic Polymers

New disubstituted propylenedioxythiophene polymers have been synthesized and characterized for use in electrochromic devices. These polymers exhibit solubility in various organic solvents, strong red fluorescence, and significant electrochromic contrast, demonstrating their utility in smart window applications and electronic displays (Reeves et al., 2004).

Safety and Hazards

“4,4’-Methylenebis(2-chlorophenyl)diisothiocyanate” is structurally similar to “4,4’-Methylenebis(2-chloroaniline)” (MOCA), which is a known human bladder carcinogen . MOCA has been shown to cause hepatomas in mice and rats, lung and mammary carcinomas in rats, and bladder cancer in dogs . It is a weak base with a slight odor and is reactive to active metals such as sodium, potassium, magnesium, and zinc .

Properties

IUPAC Name

2-chloro-4-[(3-chloro-4-isothiocyanatophenyl)methyl]-1-isothiocyanatobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2S2/c16-12-6-10(1-3-14(12)18-8-20)5-11-2-4-15(19-9-21)13(17)7-11/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOSNEJTWBTBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=C=S)Cl)Cl)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942877
Record name 1,1'-Methylenebis(3-chloro-4-isothiocyanatobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206761-69-5
Record name 1,1'-Methylenebis(3-chloro-4-isothiocyanatobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206761-69-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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